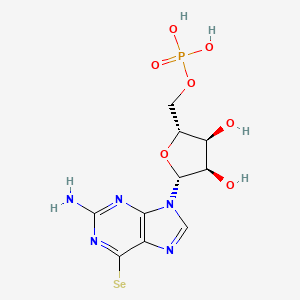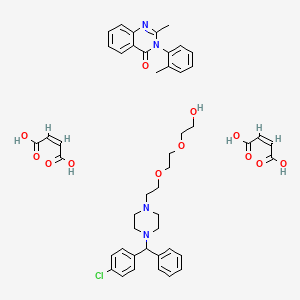
beta-Amino isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-aminoisobutyrate is a 3-aminoisobutyrate. It is a conjugate base of a (S)-3-aminoisobutyric acid. It is an enantiomer of a (R)-3-aminoisobutyrate.
Scientific Research Applications
1. Biomarker for Carcinogen Exposure
BAIBA in urine and serum is used as a biological marker for exposure to carcinogens, lead, and several toxic substances. An automated gradient high-performance liquid chromatographic method (HPLC) with fluorescence detection is developed for determining BAIBA. This method can detect low levels of BAIBA and is useful for screening potential carcinogen exposure (Lee, Chua, Ong, Hian Kee Lee, & Ong, 1992).
2. Understanding DNA Catabolism
BAIBA is identified as a metabolic degradation product of thymine, linked to the catabolism of endogenous deoxyribonucleic acid. Research on this aspect helps in understanding the catabolic fate of thymine from endogenous DNA, reflected in the urinary excretion of BAIBA (Gerber, Gerber, & Altman, 1960).
3. Role in Medicinal Chemistry
BAIBA and its derivatives, particularly isoserines, are important in medicinal chemistry. They are used as building blocks for biologically and medicinally significant molecules, such as Taxol, a notable cancer chemotherapy drug. This research explores the synthesis and structure-activity relationship of taxoids with BAIBA derivatives (Ojima, Lin, & Wang, 1999).
properties
Molecular Formula |
C4H8NO2- |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
(2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |
InChI Key |
QCHPKSFMDHPSNR-VKHMYHEASA-M |
Isomeric SMILES |
C[C@@H](CN)C(=O)[O-] |
SMILES |
CC(CN)C(=O)[O-] |
Canonical SMILES |
CC(CN)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)


![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)

![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)

